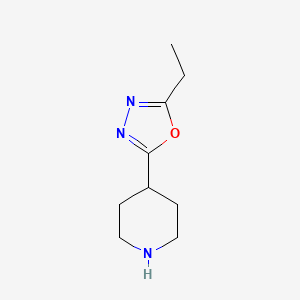
4-(tert-Butylaminosulphonyl)benzeneboronic acid
Overview
Description
4-(tert-Butylaminosulphonyl)benzeneboronic acid (4-TBABS) is an organoboronic acid that is widely used in organic synthesis and materials science. It is a versatile reagent with a wide range of applications in the synthesis of organic compounds and materials. 4-TBABS is also used in the synthesis of pharmaceuticals, cosmetics, and agricultural chemicals. In recent years, 4-TBABS has also been used as a catalyst in the synthesis of small molecules and polymers.
Scientific Research Applications
Synthesis and Properties of Polyamides
4-tert-butylcatechol derivatives, closely related to 4-(tert-Butylaminosulphonyl)benzeneboronic acid, have been utilized in the synthesis of polyamides. These polyamides exhibit noncrystalline properties, high solubility in polar solvents, and form transparent, flexible, and tough films. They have useful levels of thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air (Hsiao, Yang, & Chen, 2000).
Transformation of Phenolic Compounds
4-tert-butylphenol, similar in structure to this compound, has been studied for its transformation in the ferrate (VI) oxidation process. This transformation leads to hydroxylation products, benzene-ring cleavage products, dimers, and higher polymerization products via oxygen atom transfer and radical coupling reaction, demonstrating potential applications in treating phenol-contaminated waters (Zheng et al., 2020).
Nucleophilic Substitutions and Radical Reactions
tert-Butyl phenylazocarboxylates, which share structural similarities with this compound, are useful in synthetic organic chemistry for nucleophilic substitutions and radical reactions. These compounds allow modifications to the benzene ring through various reactions, contributing to the field of synthetic organic chemistry (Jasch, Höfling, & Heinrich, 2012).
Molecular Structure and Spectroscopic Analysis
Studies on 3,5-di-tert-butyl-4-hydroxy benzoic acid, structurally related to this compound, focus on its molecular structure and vibrational spectra. These studies utilize quantum chemical calculations and spectroscopic methods like Fourier transform infrared spectroscopy (FT-IR), offering insights into the properties of similar compounds (Mathammal et al., 2016).
Genotoxicity Assessment
Research on methyl-tert-butyl ether (MTBE) and related compounds, including benzene derivatives, evaluates their genotoxic effects. This is relevant in assessing the potential genotoxicity of compounds structurally similar to this compound (Chen et al., 2008).
Safety and Hazards
Future Directions
Boronic acid derivatives, such as 4-(tert-Butylaminosulphonyl)benzeneboronic acid, have been extensively studied for their potential applications in various fields of research and industry. They are particularly notable for their use in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming processes .
Properties
IUPAC Name |
[4-(tert-butylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-8(5-7-9)11(13)14/h4-7,12-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTSLOMTYZIGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622484 | |
| Record name | [4-(tert-Butylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208516-15-8 | |
| Record name | [4-(tert-Butylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)

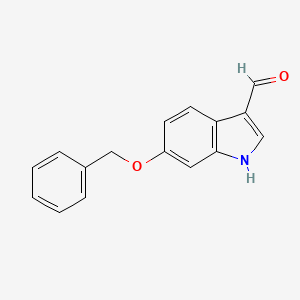

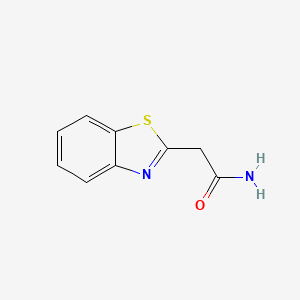
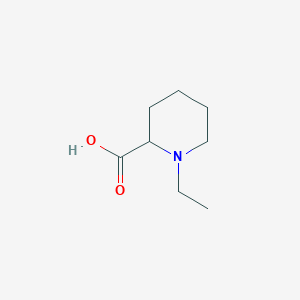


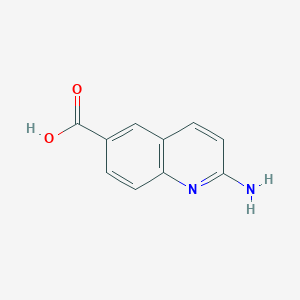
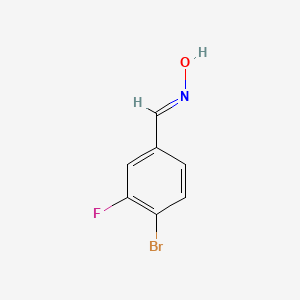
![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)
